molecular formula C3H5N5O2 B12921945 (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid

(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid

Cat. No.: B12921945
M. Wt: 143.10 g/mol
InChI Key: UKBRUIZWQZHXFL-SFOWXEAESA-N
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Description

(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid typically involves the reaction of an appropriate precursor with sodium azide under specific conditions. One common method involves the use of nitriles, which react with sodium azide in the presence of a catalyst such as zinc salts . The reaction is usually carried out in an aqueous medium, and the product is isolated through standard purification techniques.

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as microwave-assisted synthesis. This method allows for the rapid and efficient conversion of nitriles to tetrazoles under controlled conditions . The use of environmentally benign catalysts and solvents is also a key consideration in industrial processes to ensure sustainability and safety.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups into the tetrazole ring .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate various biochemical pathways, depending on the specific target. For example, tetrazole derivatives have been shown to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism .

Properties

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2H-tetrazol-5-yl)acetic acid

InChI

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m0/s1

InChI Key

UKBRUIZWQZHXFL-SFOWXEAESA-N

Isomeric SMILES

C1(=NNN=N1)[C@@H](C(=O)O)N

Canonical SMILES

C1(=NNN=N1)C(C(=O)O)N

Origin of Product

United States

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